1-Isopropyl-2-nitrobenzene

Physical chemistry Formulation science Process chemistry

1-Isopropyl-2-nitrobenzene (CAS 6526-72-3), also designated as 2-nitrocumene or o-nitrocumene, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂ and molecular weight of 165.19 g/mol. It is a substituted nitrobenzene derivative featuring an ortho-isopropyl substituent adjacent to the nitro group on the benzene ring.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 6526-72-3
Cat. No. B1583376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-2-nitrobenzene
CAS6526-72-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3
InChIKeyBSMKYQUHXQAVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-2-nitrobenzene (CAS 6526-72-3) Procurement-Relevant Chemical Profile and Differentiation Context


1-Isopropyl-2-nitrobenzene (CAS 6526-72-3), also designated as 2-nitrocumene or o-nitrocumene, is an aromatic nitro compound with the molecular formula C₉H₁₁NO₂ and molecular weight of 165.19 g/mol [1]. It is a substituted nitrobenzene derivative featuring an ortho-isopropyl substituent adjacent to the nitro group on the benzene ring [2]. This compound is a light yellow to orange clear liquid at room temperature, with a melting point of -9.5°C and a boiling point of 121°C at 20 mmHg . Its structural isomer, 4-nitrocumene (p-nitrocumene), differs by the para-positioning of the nitro group relative to the isopropyl substituent [3]. The ortho-substitution pattern confers distinct physicochemical and electronic properties that directly impact its utility in synthetic chemistry and its behavior in separation processes, making isomer-specific procurement essential for applications requiring precise molecular architecture [4].

Why 1-Isopropyl-2-nitrobenzene Cannot Be Replaced by 4-Nitrocumene or Other Nitroarenes in Synthesis and Separation


The substitution of 1-isopropyl-2-nitrobenzene with its para-isomer (4-nitrocumene) or other alkyl-nitrobenzene analogs introduces quantifiable changes in physical state, electronic distribution, and reactivity that cascade into downstream synthetic outcomes. 1-Isopropyl-2-nitrobenzene exists as a liquid at room temperature (m.p. -9.5°C), whereas 4-nitrocumene is a crystalline solid at ambient conditions . This difference in physical state alone imposes distinct handling, formulation, and purification requirements. Beyond physical form, the ortho-nitro substitution pattern alters the electronic absorption properties relative to both unsubstituted nitrobenzene and para-substituted analogs, reflecting measurable differences in HOMO-LUMO gap energies that influence photochemical behavior and spectroscopic detection [1]. Furthermore, the ortho-isomer exhibits a different retention behavior in reverse-phase chromatography compared to the para-isomer, necessitating isomer-specific analytical standards and separation protocols [2]. In synthetic applications, the ortho-substitution creates steric and electronic constraints that direct further electrophilic substitution to positions distinct from those available on the para-isomer [3]. These cumulative, quantifiable differences mean that substituting the ortho-isomer with its para counterpart or with simpler nitroarenes such as nitrobenzene or 2-nitrotoluene is not scientifically interchangeable and would require complete revalidation of any established protocol [4].

Quantitative Differentiation Evidence for 1-Isopropyl-2-nitrobenzene (CAS 6526-72-3) vs. Structural Analogs


Physical State Differentiation: Liquid vs. Solid at Ambient Temperature

1-Isopropyl-2-nitrobenzene (ortho-isomer) exhibits a melting point of -9.5°C, rendering it a liquid at standard room temperature (20-25°C) . In contrast, its para-isomer, 4-nitrocumene (p-nitrocumene), is reported as a solid at ambient temperature [1]. This fundamental physical state difference carries direct operational and economic implications: liquid ortho-isomer can be transferred, metered, and blended without the energy input required for melting a solid, whereas the solid para-isomer necessitates different handling equipment and potentially heating for liquid-phase reactions. The target compound's liquid nature at room temperature is confirmed by multiple independent vendor specifications, including TCI's product data sheet which explicitly lists the physical state at 20°C as 'liquid' [2].

Physical chemistry Formulation science Process chemistry

Lipophilicity and Partitioning Behavior: Ortho-Substitution Increases LogP

1-Isopropyl-2-nitrobenzene exhibits a calculated octanol-water partition coefficient (LogP) of approximately 2.98 [1], with alternative calculated values reported at 3.29 [2]. This LogP value is elevated relative to unsubstituted nitrobenzene, which has a LogP of approximately 1.85 [3]. The increased lipophilicity stems directly from the ortho-isopropyl substituent, which adds hydrophobic surface area and reduces aqueous solubility. The target compound's aqueous solubility is characterized as 'practically insoluble in water' while being soluble in alcohols and oils . This property profile is distinct from smaller alkyl-nitrobenzene analogs: 2-nitrotoluene (LogP ~2.3) occupies an intermediate position in lipophilicity between nitrobenzene and the target isopropyl-substituted compound [4].

ADME prediction Medicinal chemistry Extraction optimization

Electronic Absorption Properties: UV-Vis Spectral Differentiation from Analogs

1-Isopropyl-2-nitrobenzene exhibits a UV-Vis absorption maximum (λ_max) at 247 nm [1]. This value represents a measurable hypsochromic (blue) shift compared to both unsubstituted nitrobenzene (λ_max = 252 nm) and 2-nitrotoluene (λ_max = 250 nm) [2]. The observed trend (247 nm < 250 nm < 252 nm) correlates with increasing alkyl substituent size at the ortho position, indicating that the isopropyl group exerts a greater steric and electronic perturbation on the nitrobenzene chromophore than a methyl group [3]. This shift corresponds to an increased HOMO-LUMO energy gap of approximately 0.1 eV relative to nitrobenzene, which affects the compound's photostability profile and detection wavelength in HPLC-UV analysis [4].

Spectroscopy Analytical chemistry Photochemistry

Synthetic Isomer Distribution: Ortho/Para Product Ratio in Cumene Nitration

The nitration of cumene (isopropylbenzene) with concentrated nitric and sulfuric acids produces a mixture of ortho-nitrocumene (1-isopropyl-2-nitrobenzene) and para-nitrocumene (4-nitrocumene) . The isopropyl substituent directs electrophilic aromatic substitution to both ortho and para positions, with the ortho/para product ratio influenced by steric hindrance from the branched isopropyl group [1]. In continuous flow nitration using fuming nitric acid, both 2- and 4-nitrocumene isomers are generated and subsequently converted to their respective cumidines via hydrogenation over Pd/Ni catalysts [2]. The ortho-isomer represents a distinct synthetic outcome that cannot be assumed to have identical reactivity or downstream product profiles as the para-isomer; each isomer yields structurally distinct aniline derivatives upon reduction [3]. The overall yield of mono-nitrocumene products under optimized batch conditions reaches 94.5% [4].

Synthetic methodology Process optimization Isomer separation

Chromatographic Retention Differentiation: Isomer-Specific HPLC Separation Requirements

1-Isopropyl-2-nitrobenzene (o-nitrocumene) can be resolved from its para-isomer using reverse-phase HPLC under standardized conditions [1]. The ortho-isomer exhibits distinct retention behavior on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [2]. This chromatographic differentiation enables quantitative analysis of isomer mixtures, such as those produced during cumene nitration reactions [3]. For procurement and analytical validation purposes, certified reference standards of the ortho-isomer are required to establish accurate calibration curves, as the para-isomer does not co-elute and cannot serve as a retention time surrogate [4]. The availability of commercial analytical-grade material with specified purity (>97.0% by GC) from suppliers such as TCI [5] supports the development of robust analytical methods for isomer-specific quantification.

Analytical chemistry Quality control Isomer resolution

1-Isopropyl-2-nitrobenzene (CAS 6526-72-3) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Precursor to Ortho-Substituted Aniline Derivatives via Selective Nitro Group Reduction

1-Isopropyl-2-nitrobenzene serves as the direct precursor to 2-isopropylaniline (o-cumidine) via reduction of the nitro group [1]. In continuous flow synthesis, the ortho-isomer is hydrogenated over Pd/Ni catalysts to yield the corresponding cumidine derivative [2]. This application leverages the ortho-substitution pattern uniquely present in the target compound; reduction of the para-isomer yields 4-isopropylaniline, a structurally distinct compound with different physical properties and reactivity. The target compound's liquid physical state (m.p. -9.5°C) facilitates direct introduction into flow hydrogenation systems without pre-melting, while its elevated LogP (2.98) ensures efficient partitioning into organic solvent streams during workup . The resultant ortho-substituted aniline serves as a building block for pharmaceuticals, agrochemicals, and dyes requiring the specific steric and electronic profile conferred by the ortho-isopropyl-aniline core [3].

Electrophilic Aromatic Substrate for Regioselective Derivatization Studies

1-Isopropyl-2-nitrobenzene exhibits a unique directing profile for further electrophilic aromatic substitution due to the competing ortho/para-directing effects of the isopropyl group and the meta-directing effect of the nitro group [1]. The isopropyl group, being a weak activator, exerts controlling influence over the strong deactivating nitro group in determining substitution position [2]. This property makes the compound valuable as a mechanistic probe for studying substituent effects in poly-substituted aromatic systems and for synthesizing tri-substituted benzene derivatives with defined substitution patterns. The distinct UV absorption maximum at 247 nm provides a non-destructive spectroscopic handle for monitoring reaction progress and quantifying substrate conversion . For researchers investigating structure-activity relationships in aromatic compound series, the ortho-isomer offers a sterically congested environment around the nitro group that differs measurably from less hindered analogs such as 2-nitrotoluene [3].

Analytical Reference Standard for Isomer-Specific Method Development and Quality Control

1-Isopropyl-2-nitrobenzene is required as a certified reference standard for developing and validating analytical methods that must distinguish between ortho- and para-nitrocumene isomers [1]. The compound exhibits distinct retention behavior in reverse-phase HPLC, enabling baseline resolution from its para-isomer on Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases [2]. Additionally, ¹H NMR spectroscopy provides unambiguous differentiation via diagnostic proton signals that permit quantitative determination of ortho/para isomer ratios in crude nitration product mixtures . Procurement of high-purity 1-isopropyl-2-nitrobenzene (>97.0% by GC) [3] from reputable suppliers is essential for laboratories performing isomer-specific quantification in reaction monitoring, purity assessment, and regulatory compliance testing. The compound's distinct refractive index (1.5220-1.5260) and density (1.09 g/mL) provide additional orthogonal parameters for identity confirmation [4].

Intermediate for Flow Chemistry Process Development Involving Sequential Exothermic and Endothermic Transformations

1-Isopropyl-2-nitrobenzene has been employed as a key intermediate in telescoped multistep flow synthesis sequences that integrate nitration, reduction, diazotization, and hydrolysis steps [1]. In this context, the ortho-isomer generated from cumene nitration undergoes hydrogenation to the corresponding cumidine, followed by diazotization and hydrolysis to yield isopropyl phenol derivatives [2]. The liquid physical state of the ortho-isomer at room temperature is advantageous for continuous flow processing, as it eliminates the need for heated feed lines or solvent dissolution that would be required for the solid para-isomer. The established synthetic route demonstrates the compound's compatibility with Pd/Ni-catalyzed hydrogenation in H-cube flow reactors and with subsequent diazonium salt formation under acidic conditions . Process chemists developing scalable synthetic routes to ortho-substituted phenolic compounds or aniline derivatives benefit from procuring the correct ortho-isomer to maintain regiospecificity throughout the synthetic sequence [3].

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